molecular formula C7H10O2S B6237813 3-(thiophen-3-yl)propane-1,2-diol CAS No. 1823379-10-7

3-(thiophen-3-yl)propane-1,2-diol

Cat. No.: B6237813
CAS No.: 1823379-10-7
M. Wt: 158.2
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Description

3-(Thiophen-3-yl)propane-1,2-diol is a diol derivative featuring a thiophene ring substituted at the 3-position of the propane-1,2-diol backbone. These compounds are characterized by their hydroxyl groups at the 1- and 2-positions of propane, with varying substituents at the 3-position, such as aromatic, heteroaromatic, or alkyl groups. Such diols are often investigated for their biological activity, material science applications, and stereochemical properties .

Properties

CAS No.

1823379-10-7

Molecular Formula

C7H10O2S

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-3-yl)propane-1,2-diol typically involves the reaction of thiophene derivatives with appropriate diol precursors. One common method is the nucleophilic addition of thiophene to an epoxide, followed by reduction to yield the desired diol. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Catalysts and continuous flow reactors are often employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-3-yl)propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-(thiophen-3-yl)propane-1,2-dione.

    Reduction: Formation of 3-(dihydrothiophen-3-yl)propane-1,2-diol.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

3-(thiophen-3-yl)propane-1,2-diol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-(thiophen-3-yl)propane-1,2-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the diol group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

The substituent at the 3-position significantly influences physical properties like melting point, optical rotation, and phase transition behavior. Key examples include:

Compound Name Substituent Melting Point (°C) Optical Rotation [α]D²⁰ Phase Transition Enthalpy (kJ/mol) Source/Application
3-(4-n-Pentylphenoxy)propane-1,2-diol 4-n-Pentylphenoxy 52 –7.6 (c=1, EtOH) N/A Crystallization studies
3-(2-Fluorophenoxy)propane-1,2-diol 2-Fluorophenoxy 318.2 (racemic) N/A ∆fusH = 20.5 (racemic) Phase transition analysis
Levodropropizine 4-Phenylpiperazin-1-yl N/A N/A N/A Antitussive drug
3-(4-Methoxyphenoxy)propane-1,2-diol 4-Methoxyphenoxy N/A N/A N/A Polymer synthesis
3-(3-Trifluoromethylphenoxy)propane-1,2-diol 3-Trifluoromethylphenoxy N/A N/A N/A Synthetic intermediate

Key Observations :

  • Steric and Electronic Effects: Alkylphenoxy substituents (e.g., 4-n-pentylphenoxy) enhance crystallinity, while fluorinated or methoxy groups (e.g., 2-fluorophenoxy) alter phase transition behavior .
  • Chirality: Enantiomers of alkylphenoxy diols exhibit distinct optical rotations, critical for applications in enantioselective catalysis or separation .

Key Observations :

  • Antitussive Activity : Levodropropizine’s piperazine moiety enhances its efficacy, suggesting that nitrogen-containing substituents may improve pharmacological profiles .
  • Cytotoxicity : Methoxy and hydroxy aromatic substituents (e.g., 4-hydroxy-3-methoxyphenyl) correlate with cytotoxic effects in cancer cells .

Stereochemical Considerations

Diastereomers (e.g., threo vs. erythro) of 1,3-diols exhibit distinct biological and physical properties. For example:

  • Threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol and its erythro counterpart differ in spatial arrangement, affecting solubility and bioactivity .

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